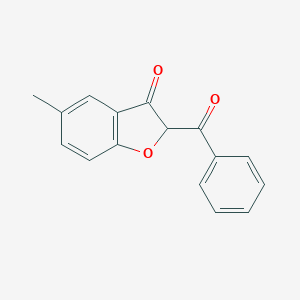
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one (Benzofuranone) is a heterocyclic organic compound that is widely used in the chemical and pharmaceutical industries. This compound has a unique structure that makes it a valuable tool in scientific research and drug discovery.
Mécanisme D'action
The mechanism of action of Benzofuranone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, Benzofuranone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Benzofuranone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Benzofuranone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Benzofuranone has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, Benzofuranone has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Benzofuranone has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Benzofuranone is also stable under normal lab conditions and can be stored for long periods of time. However, Benzofuranone has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, Benzofuranone can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Benzofuranone. One area of interest is the development of new drugs based on Benzofuranone. Researchers are exploring the use of Benzofuranone as a scaffold for the development of new anti-cancer agents, antipsychotics, and other therapeutic agents. Another area of interest is the use of Benzofuranone as a fluorescent probe for the detection of metal ions. Researchers are exploring the use of Benzofuranone as a new tool for studying metal ion homeostasis in cells. Finally, researchers are exploring the use of Benzofuranone as a ligand for the synthesis of metal complexes. This could lead to the development of new materials with unique properties for use in electronics, optics, and other applications.
Conclusion:
In conclusion, Benzofuranone is a valuable tool in scientific research and drug discovery. It has a unique structure that makes it a versatile compound for a variety of applications. Benzofuranone has been extensively studied for its potential therapeutic applications, and has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Benzofuranone has also been used as a scaffold for the development of new drugs, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. With continued research, Benzofuranone has the potential to make significant contributions to the fields of chemistry, biology, and medicine.
Méthodes De Synthèse
Benzofuranone can be synthesized through several methods, including the reaction between 2-hydroxybenzophenone and acetic anhydride, or the reaction between 2-hydroxybenzophenone and benzoyl chloride. The yield of Benzofuranone varies depending on the reaction conditions, but typically ranges from 50-80%.
Applications De Recherche Scientifique
Benzofuranone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Benzofuranone has also been used as a scaffold for the development of new drugs, such as antipsychotics and anti-cancer agents. In addition, Benzofuranone has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propriétés
Numéro CAS |
5465-05-4 |
|---|---|
Nom du produit |
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one |
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
2-benzoyl-5-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-8-13-12(9-10)15(18)16(19-13)14(17)11-5-3-2-4-6-11/h2-9,16H,1H3 |
Clé InChI |
XXTKNXLYHQYCDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3 |
Autres numéros CAS |
5465-05-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)





